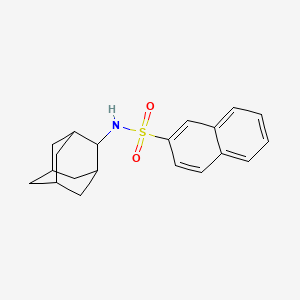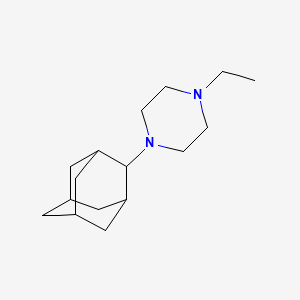
N-(4-methoxybenzyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-methoxybenzyl)-2-naphthalenesulfonamide, also known as MNBSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of sulfonamide compounds, which are widely used in medicinal chemistry for their diverse biological activities.
作用机制
The mechanism of action of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is not yet fully understood, but it is believed to involve the inhibition of key signaling pathways that are involved in cancer cell growth and survival. Specifically, this compound has been shown to inhibit the activity of certain enzymes and receptors, such as protein kinase C and vascular endothelial growth factor receptor, which are known to play a critical role in cancer progression.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and suppression of inflammation and angiogenesis. Additionally, this compound has been shown to have low toxicity and good biocompatibility, making it a promising candidate for further development as a therapeutic agent.
实验室实验的优点和局限性
One of the major advantages of N-(4-methoxybenzyl)-2-naphthalenesulfonamide is its potent anti-tumor activity, which makes it a valuable tool for cancer research. Additionally, this compound has good solubility and stability, which makes it easy to handle in laboratory experiments. However, one of the limitations of this compound is its relatively complex synthesis process, which may limit its widespread use in research.
未来方向
There are several areas of future research that could be explored with N-(4-methoxybenzyl)-2-naphthalenesulfonamide. One potential direction is to further elucidate the mechanism of action of this compound, which could help to identify new targets for cancer therapy. Additionally, this compound could be used as a starting point for the development of new analogs with improved potency and selectivity. Finally, this compound could be evaluated in preclinical and clinical studies to determine its safety and efficacy as a therapeutic agent for cancer and other diseases.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer research. While further research is needed to fully understand its mechanism of action and potential limitations, this compound represents a valuable tool for scientists working to develop new treatments for cancer and other diseases.
合成方法
N-(4-methoxybenzyl)-2-naphthalenesulfonamide can be synthesized using a multi-step reaction process, which involves the condensation of 4-methoxybenzaldehyde with 2-naphthalenesulfonyl chloride in the presence of a base catalyst. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by an acidification step to obtain the final product.
科学研究应用
N-(4-methoxybenzyl)-2-naphthalenesulfonamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have demonstrated that this compound exhibits potent anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has also been shown to have anti-inflammatory and anti-angiogenic properties, which further enhance its potential as a therapeutic agent.
属性
IUPAC Name |
N-[(4-methoxyphenyl)methyl]naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3S/c1-22-17-9-6-14(7-10-17)13-19-23(20,21)18-11-8-15-4-2-3-5-16(15)12-18/h2-12,19H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNILGLULBKUAGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methyl-2-[(4-methylbenzyl)thio]-5,6,7,8-tetrahydroquinazoline](/img/structure/B5801975.png)
![2,4-dimethoxy-6-[4-(4-methoxyphenyl)-1-piperazinyl]-1,3,5-triazine](/img/structure/B5801979.png)
![benzyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B5802001.png)
![3-(4-chlorophenyl)-5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5802002.png)

![2,4-diphenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5802017.png)


![methyl {3-[(phenylacetyl)amino]phenoxy}acetate](/img/structure/B5802041.png)
![1-methyl-3-[2-(2-naphthyloxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5802047.png)
![[(3-ethyl-6-methoxy-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5802054.png)
